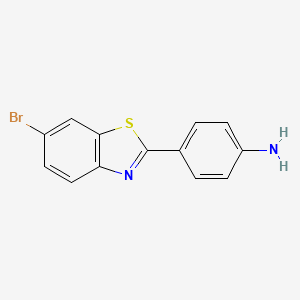

4-(6-Bromo-2-benzothiazolyl)benzenamine

Vue d'ensemble

Description

4-(6-Bromo-2-benzothiazolyl)benzenamine is a compound known for its application as a β-amyloid positron emission tomography (PET) tracer. This compound is particularly useful in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome . Its chemical structure consists of a benzothiazole ring substituted with a bromine atom and an aniline group.

Méthodes De Préparation

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine typically involves the reaction of 6-bromo-2-benzothiazolyl chloride with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Analyse Des Réactions Chimiques

4-(6-Bromo-2-benzothiazolyl)benzenamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neurological Applications

1.1 Diagnostic Tool for Neurological Diseases

4-(6-Bromo-2-benzothiazolyl)benzenamine functions as a β-amyloid positron emission tomography (PET) tracer. This application is crucial for the diagnosis of neurological conditions such as Alzheimer's disease and Down's syndrome. The compound's ability to bind to β-amyloid plaques allows for the visualization of these pathological features in the brain, aiding in early diagnosis and management strategies for neurodegenerative diseases .

1.2 Mechanism of Action

In vitro studies have shown that this compound can induce apoptotic cell death through mechanisms involving caspase-3 activation and poly(ADP-ribose) polymerase cleavage. This suggests potential therapeutic implications in conditions characterized by excessive cell survival or proliferation .

Anticancer Properties

2.1 Treatment of Melanoma

Research indicates that when combined with ultraviolet A (UVA) light, this compound can reduce tumor size in murine melanoma models. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis of cancer cells .

2.2 Mechanistic Insights

The treatment with this compound results in a decrease in mitochondrial membrane potential and ATP levels, which are critical indicators of mitochondrial health. Furthermore, transmission electron microscopy has revealed significant ultrastructural changes in mitochondria post-treatment, underscoring the compound's potential as a photodynamic therapy agent .

Analytical Chemistry Applications

3.1 Chromogenic Reagent

this compound has been synthesized into various azo derivatives, such as 4-(6-bromo-2-benzothiazolylazo)pyrogallol. These derivatives serve as chromogenic reagents for the determination of metal ions in analytical chemistry. The ability to form colored complexes with metals makes these compounds valuable for qualitative and quantitative analysis .

3.2 Synthesis and Characterization

The synthesis involves coupling diazotized 2-amino-6-bromobenzothiazole with pyrogallol, followed by purification processes that enhance the yield and purity of the final product. Characterization techniques such as UV-visible spectroscopy and infrared spectroscopy are employed to confirm the structure and assess the properties of the synthesized compounds .

Summary Table of Applications

| Application Area | Description | Mechanism/Method |

|---|---|---|

| Neurological Diagnosis | Used as a β-amyloid PET tracer for Alzheimer's disease diagnosis | Binds to β-amyloid plaques for imaging |

| Anticancer Treatment | Reduces melanoma tumor size when combined with UVA | Induces apoptosis via mitochondrial dysfunction |

| Analytical Chemistry | Acts as a chromogenic reagent for metal ion determination | Forms colored complexes with metals |

Case Studies

5.1 In Vivo Studies on Melanoma

In studies involving murine models, treatment with this compound combined with UVA demonstrated significant reductions in tumor size compared to control groups, highlighting its potential efficacy as an adjunct therapy in melanoma treatment .

5.2 Analytical Applications

The use of azo derivatives derived from this compound has been documented in various studies focusing on metal ion detection, showcasing their effectiveness and reliability in analytical chemistry settings .

Mécanisme D'action

The mechanism of action of 4-(6-Bromo-2-benzothiazolyl)benzenamine involves its interaction with β-amyloid plaques in the brain. The compound binds to these plaques, allowing for their visualization using PET imaging. This binding is facilitated by the benzothiazole ring, which interacts with the β-amyloid fibrils. The compound’s fluorescence properties also enable its use in cellular imaging studies .

Comparaison Avec Des Composés Similaires

4-(6-Bromo-2-benzothiazolyl)benzenamine is unique due to its specific application as a β-amyloid PET tracer. Similar compounds include:

4-(6-Methyl-2-benzothiazolyl)benzenamine: This compound has a methyl group instead of a bromine atom and is used in different applications.

4-(6-Chloro-2-benzothiazolyl)benzenamine: This compound has a chlorine atom instead of a bromine atom and exhibits different chemical reactivity.

These similar compounds highlight the unique properties and applications of this compound in scientific research and medical diagnostics.

Activité Biologique

4-(6-Bromo-2-benzothiazolyl)benzenamine is a compound of significant interest in biomedical research, particularly for its role as a β-amyloid PET tracer in neurological studies and its potential apoptotic effects on various cell types. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

this compound is characterized by a benzothiazole moiety that enhances its binding affinity to β-amyloid plaques, which are implicated in Alzheimer's disease. The compound's structure allows it to function effectively as a PET imaging agent, facilitating the visualization of amyloid deposits in the brain.

Mechanism of Action:

The primary mechanism through which this compound exerts its biological effects involves the following:

- Binding to β-Amyloid: It selectively binds to β-amyloid plaques, allowing for their detection via PET imaging techniques. This capability is crucial for diagnosing Alzheimer's disease and monitoring therapeutic interventions .

- Induction of Apoptosis: When combined with ultraviolet A (UVA) radiation, this compound can induce significant apoptotic processes in various cell lines, such as A375 melanoma cells. This induction is mediated through:

Cellular Effects

The compound's interaction with cells leads to various biochemical changes:

- Mitochondrial Dysfunction: Exposure results in a reduction of mitochondrial membrane potential and oxidative phosphorylation system subunits. These changes are associated with increased reactive oxygen species (ROS) generation and subsequent cellular damage .

- Caspase Activation: The activation of caspases indicates the initiation of programmed cell death pathways, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Research Applications

The compound has several applications across different fields:

- Neurology: Used as a PET tracer for studying Alzheimer's disease.

- Cancer Research: Its ability to induce apoptosis makes it a candidate for developing anti-cancer therapies targeting specific tumor types .

In Vitro Studies

In vitro studies have demonstrated that this compound induces significant cytotoxic effects when combined with UVA radiation. Notable findings include:

- Cell Line: A375 melanoma cells exposed to the compound showed decreased ATP levels and increased mitochondrial DNA damage.

- Mechanistic Insights: Transmission electron microscopy revealed ultrastructural alterations in mitochondria post-treatment, confirming the compound's role in inducing mitochondrial dysfunction .

In Vivo Studies

While specific in vivo studies involving this compound were not detailed in the available literature, its role as a PET tracer suggests potential applications in imaging studies for neurological disorders. Future research may focus on evaluating its pharmacokinetics and therapeutic efficacy in animal models.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Binding Affinity | Binds selectively to β-amyloid plaques for PET imaging |

| Apoptotic Induction | Induces apoptosis via caspase activation and mitochondrial dysfunction |

| Cellular Impact | Reduces mitochondrial membrane potential and ATP levels |

| Research Applications | Neurological imaging, cancer therapy development |

Propriétés

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566169-97-9 | |

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.